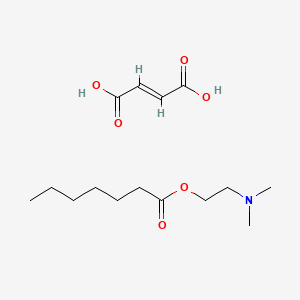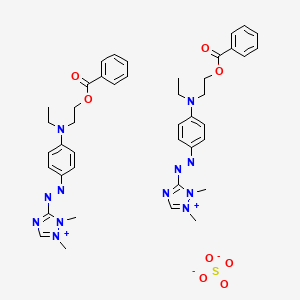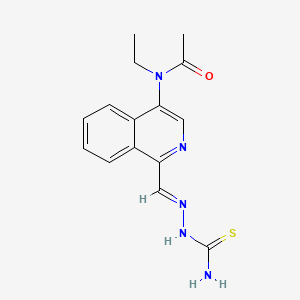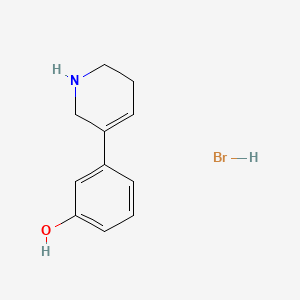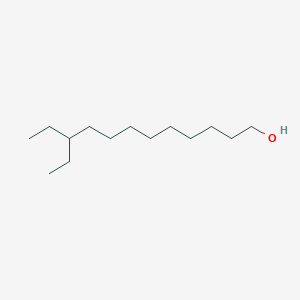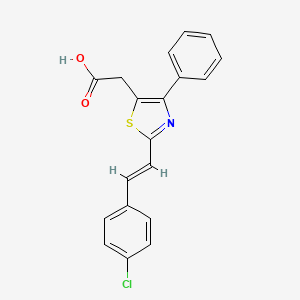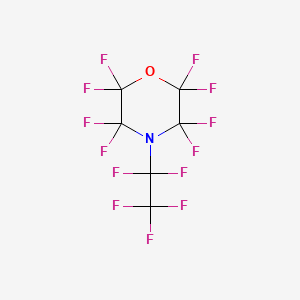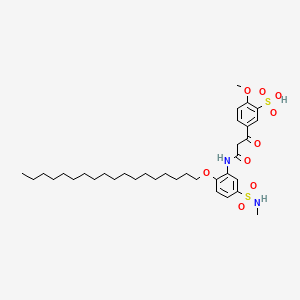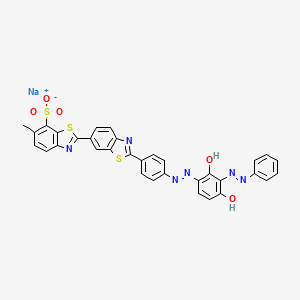
Sodium 2'-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-dihydroxy-3-aminobenzene. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenyl-6-methyl(2,6’-bibenzothiazole)-7-sulphonic acid under alkaline conditions to form the azo compound.
Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide and isolated by filtration, followed by washing and drying.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to achieve high efficiency and reproducibility.
化学反应分析
Types of Reactions
Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bonds and formation of corresponding carboxylic acids.
Reduction: Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions, resulting in the formation of amines.
Substitution: The hydroxyl groups on the aromatic rings can undergo electrophilic substitution reactions, such as sulfonation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions or zinc dust in acidic conditions.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Sulfonated or nitrated derivatives.
科学研究应用
Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
作用机制
The mechanism of action of Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Pathways Involved: The azo groups can undergo reduction in biological systems, leading to the formation of aromatic amines which can further interact with cellular components.
相似化合物的比较
Similar Compounds
Sodium 4-((2,4-dihydroxyphenyl)azo)benzenesulphonate: Another azo dye with similar structural features but different substituents.
Sodium 2-((2,4-dihydroxyphenyl)azo)benzenesulphonate: Similar in structure but lacks the bibenzothiazole moiety.
Uniqueness
Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate is unique due to the presence of the bibenzothiazole moiety, which imparts distinct chemical and physical properties, such as enhanced stability and specific interactions with biomolecules.
属性
CAS 编号 |
5863-88-7 |
|---|---|
分子式 |
C33H21N6NaO5S3 |
分子量 |
700.7 g/mol |
IUPAC 名称 |
sodium;2-[2-[4-[(2,4-dihydroxy-3-phenyldiazenylphenyl)diazenyl]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C33H22N6O5S3.Na/c1-18-7-13-25-30(31(18)47(42,43)44)46-33(35-25)20-10-14-23-27(17-20)45-32(34-23)19-8-11-22(12-9-19)36-38-24-15-16-26(40)28(29(24)41)39-37-21-5-3-2-4-6-21;/h2-17,40-41H,1H3,(H,42,43,44);/q;+1/p-1 |
InChI 键 |
QGAKSIUZYIIJGH-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC6=C(C(=C(C=C6)O)N=NC7=CC=CC=C7)O)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


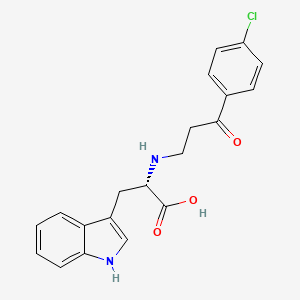
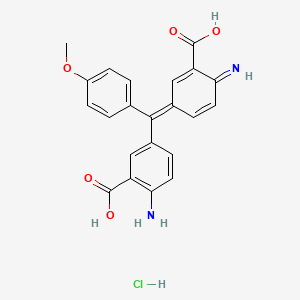
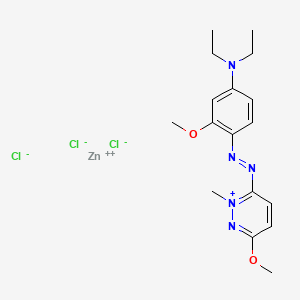
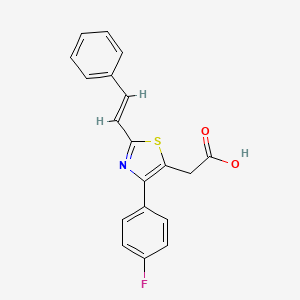
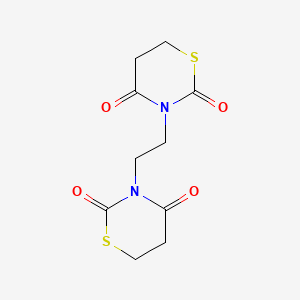
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
